molecular formula C10H15NO B1400515 [(2-Methoxy-4-methylphenyl)methyl](methyl)amine CAS No. 1229041-04-6

[(2-Methoxy-4-methylphenyl)methyl](methyl)amine

Cat. No. B1400515
M. Wt: 165.23 g/mol
InChI Key: RGXAJOLTKVGIBW-UHFFFAOYSA-N
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Description

“(2-Methoxy-4-methylphenyl)methylamine” is an organic compound . It is also known as "(2-methoxy-4-methylphenyl)-N-methylmethanamine" . The compound is used in the synthesis of other organic compounds .


Synthesis Analysis

The compound can be synthesized through various methods. One such method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves methanolysis of hydroxylamine sulfonates .


Molecular Structure Analysis

The molecular formula of “(2-Methoxy-4-methylphenyl)methylamine” is C10H15NO . The InChI code is 1S/C10H15NO/c1-8-4-5-9(7-11-2)10(6-8)12-3/h4-6,11H,7H2,1-3H3 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can condense with ketones and aldehydes to give imines . It can also undergo deprotonation by methyl lithium to give CH3ONHLi .


Physical And Chemical Properties Analysis

The molecular weight of “(2-Methoxy-4-methylphenyl)methylamine” is 165.24 . More detailed physical and chemical properties are not available in the current search results.

Scientific Research Applications

Antimicrobial and Anticoccidial Activity

(2-Methoxy-4-methylphenyl)methylamine and its derivatives show significant antimicrobial and anticoccidial activities. In particular, specific derivatives were found to be highly active as coccidiostats and retained their activity after reduction. These compounds, when administered to chickens, provided total protection against Eimeria tenella, indicating their potential in veterinary medicine as antimicrobial and anticoccidial agents (Georgiadis, 1976).

Monoamine Oxidase Inhibition

This compound has been studied for its potential to inhibit monoamine oxidase (MAO). Derivatives of this compound have shown inhibitory effects against MAO, indicating their potential in the treatment of various neurological and psychiatric disorders. The activity of these compounds was found to be dose-dependent, with secondary amines showing the most significant activity (Ferguson & Keller, 1975).

Antimicrobial Properties of Triazole Derivatives

Derivatives of (2-Methoxy-4-methylphenyl)methylamine, specifically 1,2,4-triazole derivatives, have been synthesized and displayed antimicrobial activities. These compounds were screened against various microorganisms and some were found to possess good or moderate antimicrobial activities, suggesting their potential use as antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

Schiff bases derived from (2-Methoxy-4-methylphenyl)methylamine have been investigated for their corrosion inhibition properties. These compounds exhibit excellent inhibition effects on the corrosion of aluminum in hydrochloric acid solution, which is crucial in industrial applications where corrosion resistance is needed (Ashassi-Sorkhabi et al., 2006).

properties

IUPAC Name

1-(2-methoxy-4-methylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-4-5-9(7-11-2)10(6-8)12-3/h4-6,11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXAJOLTKVGIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Methoxy-4-methylphenyl)methyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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